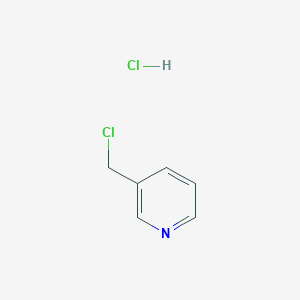

3-(Chloromethyl)pyridine hydrochloride

Description

Properties

IUPAC Name |

3-(chloromethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN.ClH/c7-4-6-2-1-3-8-5-6;/h1-3,5H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZGLOGCJCWBBIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN.ClH, C6H7Cl2N | |

| Record name | 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20001 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3099-31-8 (Parent) | |

| Record name | 3-(Chloromethyl)pyridine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006959484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6020309 | |

| Record name | 3-(Chloromethyl)pyridine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-(chloromethyl)pyridine hydrochloride appears as yellow powder or yellow-tan solid with an irritating odor. (NTP, 1992), Yellow or tannish-yellow solid with an irritating odor; Hygroscopic; [CAMEO] Off-white powder; [MSDSonline] | |

| Record name | 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20001 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-(Chloromethyl)pyridine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4349 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992) | |

| Record name | 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20001 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

6959-48-4 | |

| Record name | 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20001 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-(Chloromethyl)pyridine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6959-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloromethyl)pyridine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006959484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Chloromethyl)pyridine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)pyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLOROMETHYLPYRIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQA8FYP4YN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

286 to 291 °F (NTP, 1992), 137-143 °C | |

| Record name | 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20001 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Synthesis of 3-(Chloromethyl)pyridine Hydrochloride from 3-Picoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for the preparation of 3-(chloromethyl)pyridine hydrochloride, a key intermediate in the pharmaceutical and agrochemical industries, starting from 3-picoline (3-methylpyridine). This document details two principal pathways: a multi-step synthesis involving oxidation and subsequent functional group manipulations, and a more direct approach via free-radical chlorination of the picoline methyl group. The guide includes detailed experimental protocols, comparative data, and workflow diagrams to assist researchers in the practical application of these methods.

Overview of Synthetic Strategies

The conversion of 3-picoline to 3-(chloromethyl)pyridine hydrochloride can be accomplished through two distinct strategies.

-

Route 1: Indirect Multi-Step Synthesis. This pathway involves the initial oxidation of the methyl group to a carboxylic acid, followed by esterification, reduction to an alcohol, and final conversion to the desired chloromethyl compound. This route is well-documented and offers high purity, though it involves multiple transformations.[1][2]

-

Route 2: Direct Free-Radical Chlorination. This approach involves the direct chlorination of the methyl side-chain using a chlorinating agent and a free-radical initiator. While more atom-economical, this method can present challenges in selectivity and control, particularly for the 3-isomer of picoline.[3]

The following diagram illustrates the overall workflow for both synthetic routes.

References

physical and chemical properties of 3-(Chloromethyl)pyridine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-(Chloromethyl)pyridine hydrochloride (CAS RN: 6959-48-4). The information is intended for professionals in research and development who utilize this compound as a key intermediate in the synthesis of pharmaceutical, agricultural, and veterinary chemicals.[1] This document consolidates critical data, including physical characteristics, chemical reactivity, and detailed experimental protocols, to support its effective and safe application in a laboratory setting.

Core Physical and Chemical Properties

3-(Chloromethyl)pyridine hydrochloride is a pyridine derivative that serves as an important building block in organic synthesis.[2] It is recognized by several synonyms, including 3-Picolyl chloride hydrochloride and 3-Pyridylmethyl chloride hydrochloride.[3][4][5] The hydrochloride salt form enhances its stability and water solubility compared to its free base counterpart.

The compound typically appears as a white to yellow or tan crystalline powder or solid with an irritating odor.[3][5] It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5]

Table 1: Summary of Physical Properties

| Property | Value | References |

| Molecular Formula | C₆H₇Cl₂N (or C₆H₆ClN · HCl) | [1][3][5][6][7] |

| Molecular Weight | 164.03 g/mol | [1][3][5][6][7][8] |

| Melting Point | 137-143 °C | [3][5] |

| 144 °C | [4] | |

| 286 to 291 °F (141 to 144 °C) | [3] | |

| Solubility | Water soluble | [3][4][5] |

| ≥ 100 mg/mL in water at 66 °F (19 °C) | [3][5] | |

| Appearance | White to beige crystalline needles or powder | [5] |

| Yellow powder or yellow-tan solid | [3] |

3-(Chloromethyl)pyridine hydrochloride is a reactive compound, primarily due to the chloromethyl group, which is susceptible to nucleophilic substitution. This reactivity is fundamental to its role as an intermediate in synthesizing more complex molecules.[2]

Table 2: Summary of Chemical and Safety Properties

| Property | Description | References |

| Reactivity Profile | Incompatible with strong oxidizing agents and strong bases.[5] May be corrosive to metals.[4][9] | [4][5][9] |

| Stability | Stable under recommended storage conditions. It is hygroscopic and should be stored under an inert atmosphere.[5] | [5] |

| Decomposition | When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx) and chlorides.[3] | [3] |

| Hazard Classifications | Acute Toxicity 4 (Oral), Skin Corrosion 1B, Serious Eye Damage 1, Mutagenicity 2.[7][8] Harmful if swallowed and causes severe skin burns and eye damage.[4][7][9] | [4][7][8][9] |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of 3-(Chloromethyl)pyridine hydrochloride.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides characteristic signals for the protons on the pyridine ring and the chloromethyl group. In D₂O, representative shifts are observed at approximately 9.12 ppm, 8.97 ppm, 8.72 ppm, 8.14 ppm (aromatic protons), and 5.07 ppm (methylene protons of the -CH₂Cl group).[6]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to the various functional groups within the molecule, confirming the presence of the pyridine ring and C-Cl bond.[10]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further aiding in its structural confirmation.[3]

Experimental Protocols

The following sections detail common experimental procedures for the synthesis and analysis of 3-(Chloromethyl)pyridine hydrochloride.

A prevalent and high-yield method for synthesizing 3-(Chloromethyl)pyridine hydrochloride involves the chlorination of 3-pyridinemethanol (also known as 3-pyridyl carbinol) using thionyl chloride (SOCl₂).[11][12] This method is favored for its efficiency and the high purity of the resulting product.[12]

Materials and Equipment:

-

3-Pyridinemethanol

-

Thionyl chloride (SOCl₂)

-

Inert organic solvent (e.g., Toluene)

-

Reaction flask with a stirrer, addition funnel, and temperature control (e.g., water bath)

-

Filtration apparatus

-

Vacuum or nitrogen source

Procedure:

-

Preparation: A solution of 3-pyridinemethanol is prepared in an inert solvent like toluene.[12]

-

Reaction Setup: The reaction flask is charged with thionyl chloride (a slight molar excess, e.g., 1.1-1.3 equivalents) and a portion of the inert solvent.[11][12] The mixture is stirred and the temperature is adjusted to approximately 25°C.[12]

-

Addition: The 3-pyridinemethanol solution is added slowly from the addition funnel into the thionyl chloride solution. The addition should occur below the surface of the liquid to prevent the formation of impurities.[12]

-

Temperature Control: The reaction temperature is carefully maintained in the range of 23-35°C throughout the addition using a water bath.[12]

-

Precipitation and Recovery: After the addition is complete, the product precipitates from the reaction mixture. This process can be assisted by applying a vacuum or purging with nitrogen.[12]

-

Filtration and Washing: The solid product is collected by filtration. The filter cake is then washed with the inert solvent to remove any remaining impurities.[12]

-

Drying: The final product, 3-(Chloromethyl)pyridine hydrochloride, is dried under vacuum to yield a high-purity solid.

GC/MS is a standard method for the analysis of semi-volatile organic compounds like 3-(Chloromethyl)pyridine hydrochloride, allowing for both separation and identification.[3]

Instrumentation:

-

Gas Chromatograph (GC) with a capillary column

-

Mass Spectrometer (MS) detector

Procedure (General Outline based on EPA Method 8270B):

-

Sample Preparation: A solution of the sample is prepared in a suitable solvent (e.g., dichloromethane). Internal standards are added for quantification.

-

Injection: A small volume (e.g., 1-2 µL) of the prepared sample is injected into the GC inlet, where it is vaporized.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates the components of the mixture based on their boiling points and affinities.

-

Detection and Identification: As components elute from the column, they enter the mass spectrometer. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component.

-

Data Analysis: The resulting chromatogram shows peaks corresponding to different compounds. The mass spectrum of the peak corresponding to 3-(Chloromethyl)pyridine hydrochloride is compared to a reference library (e.g., NIST) for positive identification.[13] The estimated quantitation limit for this technique can be around 100 µg/L.[3]

Visualized Workflows and Relationships

Diagrams created using Graphviz DOT language provide clear visual representations of key processes and concepts related to 3-(Chloromethyl)pyridine hydrochloride.

Caption: A flowchart of the synthesis of 3-(Chloromethyl)pyridine hydrochloride.

Caption: Role of the compound as an intermediate in synthesis.

References

- 1. Abstract for TR-95 [ntp.niehs.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 3-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | CID 23394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(Chloromethyl)pyridine Hydrochloride | 6959-48-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. 3-Picolyl chloride hydrochloride | 6959-48-4 [chemicalbook.com]

- 6. 3-Picolyl chloride hydrochloride(6959-48-4) 1H NMR [m.chemicalbook.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. 3-(氯甲基)吡啶 盐酸盐 96% | Sigma-Aldrich [sigmaaldrich.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. 3-Picolyl chloride hydrochloride(6959-48-4) IR Spectrum [chemicalbook.com]

- 11. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 12. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]

- 13. 3-(Chloromethyl)pyridine | C6H6ClN | CID 18358 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Chloromethyl)pyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chloromethyl)pyridine hydrochloride is a pivotal chemical intermediate, widely utilized in the pharmaceutical and agrochemical industries. Its reactivity, primarily centered around the chloromethyl group, makes it a versatile building block for the synthesis of a diverse range of more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and key applications, with a focus on data presentation and detailed experimental protocols.

Core Data Summary

CAS Number: 6959-48-4

Synonyms: 3-Picolyl chloride hydrochloride, Pyridine, 3-(chloromethyl)-, hydrochloride, 3-(Chloromethyl)pyridinium chloride, 3-Pyridylmethyl chloride hydrochloride[1]

The following table summarizes the key quantitative data for 3-(Chloromethyl)pyridine hydrochloride:

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆ClN·HCl | [2] |

| Molecular Weight | 164.03 g/mol | [2] |

| Melting Point | 137-143 °C | [2] |

| Appearance | White to pale brown crystalline powder or needles | [3] |

| Solubility | Soluble in water | |

| Purity (Assay) | ≥96.0% | [3] |

| Water Content | <1.5% (Karl Fischer) | [3] |

Synthesis and Experimental Protocols

The synthesis of 3-(Chloromethyl)pyridine hydrochloride is a critical process for ensuring a high-purity starting material for subsequent reactions. Several synthetic routes have been developed, with the chlorination of 3-pyridinemethanol being a common and efficient method.

Experimental Protocol: Synthesis from 3-Pyridinemethanol

This protocol details the synthesis of 3-(Chloromethyl)pyridine hydrochloride from 3-pyridinemethanol (also known as 3-picolyl alcohol) using thionyl chloride.

Materials:

-

3-Pyridinemethanol

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

Procedure:

-

A solution of 3-pyridinemethanol in toluene is prepared.

-

Thionyl chloride is charged into a reaction vessel containing toluene.

-

The 3-pyridinemethanol solution is slowly added to the thionyl chloride solution while maintaining the reaction temperature between 23-35 °C.

-

After the addition is complete, the reaction mixture is stirred.

-

A vacuum is applied to the mixture to facilitate the precipitation of the product.

-

The resulting solid is collected by filtration.

-

The collected solid is washed with toluene and dried under vacuum.

This process typically yields 3-(Chloromethyl)pyridine hydrochloride in high purity and yield.

Reactivity and Applications

The primary utility of 3-(Chloromethyl)pyridine hydrochloride in drug development and organic synthesis stems from its reactivity as an electrophile in nucleophilic substitution reactions. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the benzylic carbon, making it susceptible to attack by a variety of nucleophiles.

General Nucleophilic Substitution Reaction

A common application involves the reaction of 3-(Chloromethyl)pyridine hydrochloride with a nucleophile (Nu⁻) to form a new carbon-nucleophile bond, displacing the chloride ion. This reaction is fundamental to the synthesis of numerous pharmaceutical intermediates.

Visualizing the Synthesis and Reactivity

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

Caption: A typical experimental workflow for the synthesis of 3-(Chloromethyl)pyridine hydrochloride.

Caption: A generalized schematic of the SN2 nucleophilic substitution reaction involving 3-(Chloromethyl)pyridine hydrochloride.

References

Solubility Profile of 3-(Chloromethyl)pyridine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 3-(Chloromethyl)pyridine hydrochloride in common laboratory solvents. Due to the limited availability of precise quantitative data in public literature for all common solvents, this guide presents a combination of available quantitative data, qualitative information, and data from structurally related compounds to offer valuable insights for researchers and professionals in drug development.

Core Solubility Data

The solubility of 3-(Chloromethyl)pyridine hydrochloride is a critical parameter for its use in synthesis, formulation, and various biochemical assays. As a hydrochloride salt, it exhibits significantly different solubility characteristics compared to its free base, 3-(chloromethyl)pyridine. The presence of the ionic hydrochloride group generally enhances its solubility in polar solvents, particularly water.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for 3-(Chloromethyl)pyridine hydrochloride.

| Solvent | Temperature | Solubility | Source |

| Water | 19 °C (66.2 °F) | ≥ 10 g/100 mL | [1] |

| Water | 18.9 °C (66 °F) | ≥ 100 mg/mL | [2] |

Qualitative and Inferred Solubility

While specific quantitative data in common organic solvents is scarce, qualitative information and data from analogous compounds provide a strong basis for predicting its solubility behavior. The free base, 3-(chloromethyl)pyridine, is noted to have high solubility in polar protic solvents like methanol and ethanol, and good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile. Its solubility in nonpolar solvents like hexane and toluene is limited. As 3-(Chloromethyl)pyridine hydrochloride is more polar than its free base, it is expected to be readily soluble in polar solvents and poorly soluble in nonpolar solvents.

A structurally similar compound, 3-(chloromethyl)-5-methylpyridine hydrochloride, is reported to be soluble in water, ethanol, and acetone. Furthermore, the parent compound, pyridinium chloride, is known to be soluble in ethanol and chloroform, but insoluble in diethyl ether.

Based on these observations, the expected solubility of 3-(Chloromethyl)pyridine hydrochloride in other common solvents is as follows:

| Solvent | Predicted Solubility | Rationale |

| Methanol | High | Polar protic solvent, similar to water. |

| Ethanol | High | Polar protic solvent. A related compound is soluble in ethanol. |

| Acetone | Moderate to High | Polar aprotic solvent. A related compound is soluble in acetone. |

| Dichloromethane | Low to Moderate | Moderately polar solvent. |

| Ethyl Acetate | Low | Less polar than alcohols and acetone. |

| Toluene | Very Low/Insoluble | Nonpolar aromatic solvent. |

| Diethyl Ether | Very Low/Insoluble | Nonpolar solvent. Pyridinium chloride is insoluble in diethyl ether. |

| Hexane | Very Low/Insoluble | Nonpolar aliphatic solvent. |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data in a specific solvent system, the following gravimetric method provides a reliable experimental protocol.

Materials and Equipment

-

3-(Chloromethyl)pyridine hydrochloride

-

Solvent of interest

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.45 µm pore size)

-

Pre-weighed sample containers

-

Oven or rotary evaporator

-

Desiccator

Workflow for Solubility Determination

Caption: General workflow for determining solubility via the gravimetric method.

Step-by-Step Procedure

-

Sample Preparation: Add an excess amount of 3-(Chloromethyl)pyridine hydrochloride to a vial containing a known volume or mass of the solvent of interest. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker or water bath. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. It is crucial to maintain the constant temperature during this step.

-

Filtration: Carefully draw a sample of the supernatant using a syringe and immediately pass it through a 0.45 µm syringe filter into a pre-weighed, dry container. This step removes any undissolved microparticles.

-

Solvent Evaporation: Accurately weigh the container with the filtered solution. Remove the solvent by a suitable method, such as gentle heating in an oven (below the decomposition temperature of the compound) or by using a rotary evaporator.

-

Drying and Final Weighing: Place the container with the solid residue in a desiccator to cool and remove any residual moisture. Weigh the container until a constant mass is achieved.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of container + residue) - (Mass of empty container)] / (Volume of filtrate in mL) * 100

Conclusion

This technical guide provides a foundational understanding of the solubility of 3-(Chloromethyl)pyridine hydrochloride. While quantitative data is readily available for aqueous solutions, further experimental determination is necessary for precise measurements in specific organic solvents. The provided experimental protocol offers a robust method for researchers to obtain this critical data, facilitating the effective use of this compound in research and development.

References

molecular structure and weight of 3-(Chloromethyl)pyridine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chloromethyl)pyridine hydrochloride is a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds and other fine chemicals. Its pyridine ring and reactive chloromethyl group make it a versatile building block for introducing the pyridylmethyl moiety into larger molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and detailed experimental protocols for its synthesis and characterization.

Molecular Structure and Properties

3-(Chloromethyl)pyridine hydrochloride is the hydrochloride salt of 3-(chloromethyl)pyridine. The presence of the hydrochloride salt enhances the compound's stability and water solubility.

Chemical Structure:

Physicochemical Data

A summary of the key quantitative data for 3-(Chloromethyl)pyridine hydrochloride is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₆H₆ClN · HCl or C₆H₇Cl₂N | [1][2] |

| Molecular Weight | 164.03 g/mol | [1][2] |

| CAS Number | 6959-48-4 | [1] |

| Appearance | White to off-white or yellow crystalline solid or powder | [2] |

| Melting Point | 137-143 °C | [1] |

| IUPAC Name | 3-(chloromethyl)pyridine;hydrochloride | [2] |

| Solubility | Soluble in water | [3] |

Experimental Protocols

Synthesis of 3-(Chloromethyl)pyridine Hydrochloride

A common and effective method for the synthesis of 3-(Chloromethyl)pyridine hydrochloride involves a multi-step process starting from 3-methylpyridine (3-picoline).[4] This process is outlined below.

dot

Caption: Synthesis pathway of 3-(Chloromethyl)pyridine hydrochloride.

Step 1: Oxidation of 3-Methylpyridine to 3-Picolinic Acid [4]

-

In a suitable reaction flask, 3-methylpyridine is suspended in water.

-

The mixture is heated to 85-90 °C.

-

Potassium permanganate (KMnO₄) is added portion-wise to control the exothermic reaction. The molar ratio of 3-methylpyridine to potassium permanganate is approximately 1:2.1-2.3.

-

The reaction mixture is stirred at this temperature for about 30 minutes.

-

After the reaction is complete, the mixture is cooled, and the pH is adjusted to acidic with hydrochloric acid.

-

The precipitated 3-picolinic acid is collected by filtration.

Step 2: Esterification to Methyl Pyridine-3-carboxylate [4]

-

The obtained 3-picolinic acid is reacted with methanol in the presence of an acid catalyst (e.g., sulfuric acid). The molar ratio of 3-picolinic acid to methanol is approximately 1:1.3.

-

The reaction mixture is heated to drive the esterification to completion.

-

The resulting methyl pyridine-3-carboxylate is isolated after an appropriate workup procedure.

Step 3: Reduction to 3-Pyridinemethanol [4]

-

Methyl pyridine-3-carboxylate is reduced to 3-pyridinemethanol.

-

Common reducing agents for this transformation include sodium borohydride or lithium aluminum hydride. The choice of reducing agent and solvent system will depend on the scale and desired reaction conditions.

Step 4: Chlorination to 3-(Chloromethyl)pyridine Hydrochloride [4]

-

3-Pyridinemethanol is reacted with thionyl chloride (SOCl₂) to form the target product. The molar ratio of 3-pyridinemethanol to thionyl chloride is approximately 1:1.1-1.3.

-

The reaction is typically carried out in an inert solvent.

-

The product, 3-(chloromethyl)pyridine hydrochloride, precipitates from the reaction mixture and can be isolated by filtration.

Purification

The crude 3-(Chloromethyl)pyridine hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol-ether, to yield a product of high purity.

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum provides valuable information for the structural confirmation of 3-(Chloromethyl)pyridine hydrochloride. The spectrum is typically run in a deuterated solvent such as D₂O.

dot

References

- 1. Page loading... [guidechem.com]

- 2. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]

- 3. Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

3-(Chloromethyl)pyridine hydrochloride melting point and appearance

Technical Guide: 3-(Chloromethyl)pyridine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(Chloromethyl)pyridine hydrochloride, with a focus on its melting point and appearance. Detailed experimental protocols for its synthesis and melting point determination are also included.

Physicochemical Properties

Appearance

3-(Chloromethyl)pyridine hydrochloride is generally described as a solid material. Its color can range from white to yellow or tan.[1][2][3][4] Specific descriptions include:

-

A slightly off-white crystalline solid[2]

-

Yellow powder or a yellow-tan solid, noted to have an irritating odor[1]

Melting Point

The melting point of 3-(Chloromethyl)pyridine hydrochloride is consistently reported in the range of 137°C to 144°C. Impurities may cause a depression and broadening of this range.

| Melting Point Range (°C) | Melting Point (°C) | Melting Point (°F) | Source(s) |

| 137-143 | [1][5] | ||

| 144 | [6] | ||

| 286-291 | [1] |

Experimental Protocols

Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of a solid organic compound like 3-(Chloromethyl)pyridine hydrochloride using a melting point apparatus.

Methodology:

-

Sample Preparation:

-

Ensure the 3-(Chloromethyl)pyridine hydrochloride sample is completely dry, as moisture can depress the melting point.[7]

-

Finely powder the crystalline sample.

-

Press the open end of a glass capillary tube into the powdered sample.[7]

-

Tap the sealed end of the capillary tube on a hard surface to pack the solid into the bottom. The packed sample should be approximately 3 mm in height.[8]

-

-

Apparatus Setup:

-

Measurement:

-

Begin heating rapidly until the temperature is about 10-15°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[7]

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

-

Post-Measurement:

-

Allow the apparatus to cool sufficiently before performing another measurement.[7]

-

Caption: Workflow for Melting Point Determination.

Synthesis Protocol: From 3-Pyridyl Carbinol

3-(Chloromethyl)pyridine hydrochloride can be synthesized in high yield and purity by reacting 3-pyridyl carbinol with thionyl chloride.[2]

Methodology:

-

Reaction Setup:

-

Reaction Execution:

-

Stir the thionyl chloride solution and maintain the temperature at approximately 25°C.

-

Slowly add the 3-pyridyl carbinol solution to the thionyl chloride solution, ensuring the reaction temperature is maintained between 23-35°C. A water bath can be used for cooling.[2]

-

-

Product Isolation:

-

Drying:

-

Dry the final product under vacuum at room temperature to obtain 3-(Chloromethyl)pyridine hydrochloride as a crystalline solid.[2]

-

Caption: Synthesis from 3-Pyridyl Carbinol.

Synthesis Protocol: Multi-step from 3-Methylpyridine

An alternative synthesis route starts with the oxidation of 3-methylpyridine.[9][10]

Methodology:

-

Oxidation: 3-methylpyridine is oxidized to 3-picolinic acid using potassium permanganate in water at 85-90°C.[9][10]

-

Esterification: The resulting 3-picolinic acid undergoes esterification with methanol under acidic conditions to produce methyl pyridine-3-carboxylate.[9][10]

-

Reduction: The methyl pyridine-3-carboxylate is then reduced to 3-pyridinemethanol.[9][10]

-

Chlorination: Finally, the 3-pyridinemethanol is reacted with thionyl chloride to yield the target product, 3-(chloromethyl)pyridine hydrochloride.[9][10]

References

- 1. 3-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | CID 23394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]

- 3. 3-(Chloromethyl)pyridine Hydrochloride | 6959-48-4 | TCI AMERICA [tcichemicals.com]

- 4. 3-(Chloromethyl)pyridine Hydrochloride | 6959-48-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 3-(Chloromethyl)pyridine 96 6959-48-4 [sigmaaldrich.com]

- 6. 3-(Chloromethyl)pyridine Hydrochloride | 6959-48-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 10. Page loading... [guidechem.com]

Stability and Storage of 3-(Chloromethyl)pyridine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for 3-(Chloromethyl)pyridine hydrochloride. The information is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and proper handling of this compound.

Chemical and Physical Properties

3-(Chloromethyl)pyridine hydrochloride is a white to pale brown crystalline powder or solid.[1] It is hygroscopic and soluble in water.[2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₆ClN · HCl | [3] |

| Molecular Weight | 164.03 g/mol | [3] |

| Melting Point | 137-143 °C | [3] |

| Appearance | White to pale brown crystalline powder or needles | [1] |

| Solubility | Water soluble | [2] |

| Hygroscopicity | Hygroscopic | [2] |

Stability Profile

Detailed quantitative stability data for 3-(Chloromethyl)pyridine hydrochloride under various stress conditions are not extensively available in the public domain. However, based on its chemical structure and general knowledge of similar compounds, a stability profile can be inferred. As a chloromethyl derivative of pyridine, the compound is susceptible to hydrolysis and nucleophilic substitution. The hydrochloride salt form generally offers improved stability over the free base.

Forced degradation studies are crucial to understanding the intrinsic stability of the molecule.[4] Such studies involve exposing the compound to stress conditions like acid, base, oxidation, heat, and light to identify potential degradation products and pathways.

Table 1: Summary of Potential Degradation Pathways under Forced Conditions

| Stress Condition | Potential Degradation Pathway | Likely Degradation Products |

| Acid Hydrolysis | Hydrolysis of the chloromethyl group. | 3-(Hydroxymethyl)pyridine, Hydrochloric Acid |

| Base Hydrolysis | Hydrolysis of the chloromethyl group. | 3-(Hydroxymethyl)pyridine |

| Oxidation | Oxidation of the pyridine ring or the chloromethyl group. | Pyridine-3-carbaldehyde, Pyridine-3-carboxylic acid (Nicotinic acid), N-oxides |

| Thermal Degradation | Decomposition, potentially leading to polymerization or elimination reactions. When heated to decomposition, it emits toxic fumes of nitrogen oxides and chlorides. | Complex mixture of pyridinic compounds |

| Photodegradation | Photolytic cleavage of the C-Cl bond, leading to radical formation and subsequent reactions. | Dimeric products, products of reaction with solvents |

Degradation Pathway Visualization

The following diagram illustrates a probable degradation pathway of 3-(Chloromethyl)pyridine hydrochloride via hydrolysis.

Caption: Probable hydrolytic degradation of 3-(Chloromethyl)pyridine hydrochloride.

Recommended Storage and Handling

Proper storage and handling are essential to maintain the quality and safety of 3-(Chloromethyl)pyridine hydrochloride.

Table 2: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. | To minimize thermal degradation. |

| Humidity | Keep container tightly closed in a dry and well-ventilated place.[1] | The compound is hygroscopic and can degrade in the presence of moisture. |

| Light | Store away from direct light. | To prevent photolytic degradation. |

| Inert Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation. |

| Container | Store in the original container.[1] Lined metal cans or plastic pails are suitable.[1] | To prevent contamination and degradation. |

| Incompatible Materials | Strong oxidizing agents.[5] | To prevent vigorous reactions. |

| Handling | Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing dust. | The compound is corrosive and can cause severe skin burns and eye damage.[1] |

Logical Workflow for Handling and Storage

The following diagram outlines a logical workflow for the safe handling and storage of 3-(Chloromethyl)pyridine hydrochloride.

Caption: Workflow for safe handling and storage.

Experimental Protocols

Detailed, validated stability-indicating methods for 3-(Chloromethyl)pyridine hydrochloride are not readily found in scientific literature. However, a starting point for method development can be adapted from methods used for similar compounds.[6]

Stability-Indicating HPLC Method (Proposed)

This proposed method would require validation for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Objective: To develop a stability-indicating HPLC method for the quantification of 3-(Chloromethyl)pyridine hydrochloride and the separation of its potential degradation products.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV or Photodiode Array (PDA) detector.

Chromatographic Conditions (Starting Point):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A time-programmed gradient from low to high organic content (e.g., 5% B to 95% B over 20 minutes) to ensure elution of all components.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 260 nm (based on the pyridine chromophore).

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Sample Preparation:

-

Prepare a stock solution of 3-(Chloromethyl)pyridine hydrochloride in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

For forced degradation studies, subject the stock solution to stress conditions (e.g., heat, acid, base, oxidation).

-

Neutralize the samples if necessary and dilute to an appropriate concentration for HPLC analysis.

Decision Tree for Stability Testing

This diagram provides a logical approach to planning and executing stability studies.

Caption: A decision tree for planning stability studies.

Conclusion

While specific, publicly available stability data for 3-(Chloromethyl)pyridine hydrochloride is limited, this guide provides a framework for its stable storage and handling based on its chemical properties and general principles of pharmaceutical stability testing. It is imperative for researchers and developers to conduct their own stability studies using validated analytical methods to ensure the quality and integrity of this compound in their specific applications. The provided protocols and workflows offer a starting point for establishing robust internal procedures.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. 3-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | CID 23394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(クロロメチル)ピリジン 塩酸塩 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. library.dphen1.com [library.dphen1.com]

- 5. Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Hygroscopic Nature of 3-(Chloromethyl)pyridine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chloromethyl)pyridine hydrochloride is a widely utilized intermediate in the synthesis of various pharmaceutical compounds. Its physical properties, particularly its interaction with atmospheric moisture, are of critical importance for handling, storage, and formulation development. This technical guide provides an in-depth analysis of the hygroscopic nature of 3-(Chloromethyl)pyridine hydrochloride, offering detailed experimental protocols for its characterization and guidance on interpreting the resulting data. While literature widely acknowledges the hygroscopic nature of this compound, this guide provides the framework for quantifying this property.[1][2]

The absorption of moisture by active pharmaceutical ingredients (APIs) and intermediates can significantly impact their chemical stability, physical properties, and overall quality.[3][4] Understanding the hygroscopicity of 3-(Chloromethyl)pyridine hydrochloride is therefore essential for ensuring the integrity and reproducibility of research and manufacturing processes.[3]

Understanding Hygroscopicity

Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment.[] This can occur through absorption (where water is drawn into the bulk of the material) or adsorption (where water adheres to the surface). The extent of water uptake is influenced by factors such as relative humidity (RH), temperature, and the chemical structure of the compound.[4] For pharmaceutical solids, hygroscopicity is a critical parameter that can affect:

-

Chemical Stability: The presence of water can accelerate degradation pathways such as hydrolysis.

-

Physical Stability: Moisture uptake can lead to changes in crystal structure, deliquescence (dissolving in absorbed water), and altered flow properties of powders.[4]

-

Dosage Form Performance: In a final drug product, changes in the physical form of an ingredient due to moisture can impact dissolution rates and bioavailability.

Quantitative Analysis of Hygroscopicity

Experimental Protocol: Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS), also referred to as Gravimetric Sorption Analysis (GSA), is a state-of-the-art method for accurately measuring the extent and rate of water sorption by a sample at various relative humidity levels.[3][][6]

Objective: To quantify the mass change of 3-(Chloromethyl)pyridine hydrochloride as a function of relative humidity at a constant temperature.

Materials and Equipment:

-

Dynamic Vapor Sorption (DVS) Analyzer

-

Microbalance (integrated within the DVS instrument)

-

3-(Chloromethyl)pyridine hydrochloride sample (approximately 5-10 mg)

-

Nitrogen gas supply (for the DVS instrument)

Methodology:

-

Sample Preparation: Place a precisely weighed sample (5-10 mg) of 3-(Chloromethyl)pyridine hydrochloride onto the DVS sample pan.

-

Drying/Pre-treatment: The sample is initially dried within the DVS instrument by exposure to a stream of dry nitrogen gas (0% RH) at a constant temperature (e.g., 25°C) until a stable weight is achieved. This initial dry weight serves as the baseline for all subsequent measurements.[6]

-

Sorption Analysis: The relative humidity within the sample chamber is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample weight is continuously monitored until equilibrium is reached (i.e., the rate of weight change is below a specified threshold).

-

Desorption Analysis: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner from 90% back to 0% RH to assess the desorption behavior and any potential hysteresis.

-

Data Analysis: The change in mass at each RH step is recorded and expressed as a percentage of the initial dry mass. This data is used to generate a moisture sorption-desorption isotherm plot.

Experimental Protocol: Static Method (European Pharmacopoeia Approach)

A more traditional, though less detailed, method involves exposing the sample to a constant humidity environment for a fixed period.[6][7]

Objective: To classify the hygroscopicity of 3-(Chloromethyl)pyridine hydrochloride based on its percentage weight gain after 24 hours at a specific high-humidity condition.

Materials and Equipment:

-

Desiccator

-

Saturated salt solution to maintain a constant relative humidity (e.g., a saturated solution of ammonium chloride maintains approximately 80% RH at 25°C).[6]

-

Analytical balance

-

Shallow weighing bottle or petri dish

-

Thermohygrometer

Methodology:

-

Sample Preparation: Accurately weigh approximately 300-500 mg of 3-(Chloromethyl)pyridine hydrochloride into a tared, dry weighing bottle.[6]

-

Exposure: Place the open weighing bottle containing the sample into a desiccator maintained at 25°C and 80% RH.[6]

-

Equilibration: Store the sample under these conditions for 24 hours.[4][6]

-

Final Weighing: After 24 hours, remove the weighing bottle from the desiccator and immediately weigh it to determine the final weight of the sample.

-

Calculation: Calculate the percentage weight gain using the following formula:

% Weight Gain = [(Final Weight - Initial Weight) / Initial Weight] x 100

Data Presentation and Interpretation

The data obtained from hygroscopicity testing should be presented in a clear and structured format to facilitate interpretation.

Data Summary Table

The following table illustrates how data from a DVS experiment on 3-(Chloromethyl)pyridine hydrochloride could be presented.

| Relative Humidity (%) | % Weight Gain (Sorption) | % Weight Gain (Desorption) |

| 0 | 0.00 | 0.25 |

| 10 | 0.15 | 0.40 |

| 20 | 0.30 | 0.55 |

| 30 | 0.50 | 0.75 |

| 40 | 0.80 | 1.05 |

| 50 | 1.20 | 1.45 |

| 60 | 1.80 | 2.05 |

| 70 | 2.50 | 2.75 |

| 80 | 4.00 | 4.25 |

| 90 | 7.50 | 7.50 |

Hygroscopicity Classification

Based on the percentage weight gain, the hygroscopicity of the material can be classified according to the United States Pharmacopeia (USP) or European Pharmacopoeia (Ph. Eur.) standards.[][6]

| Classification | % Weight Gain (at 25°C, 80% RH for 24h) |

| Non-hygroscopic | < 0.2% |

| Slightly hygroscopic | ≥ 0.2% and < 2% |

| Hygroscopic | ≥ 2% and < 15% |

| Very hygroscopic | ≥ 15% |

| Deliquescent | Sufficient water is absorbed to form a liquid |

Visualizations

Experimental Workflow for Hygroscopicity Assessment

Caption: Workflow for Dynamic Vapor Sorption (DVS) analysis.

Logical Diagram for Hygroscopicity Classification

Caption: Decision tree for hygroscopicity classification.

Handling and Storage Recommendations

Given its hygroscopic nature, specific precautions should be taken when handling and storing 3-(Chloromethyl)pyridine hydrochloride to maintain its quality and integrity.

-

Storage: The compound should be stored in tightly sealed containers in a cool, dry place.[8] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize contact with moisture.

-

Handling: When handling the material, especially for weighing and transfer, it is advisable to work in a controlled environment with low relative humidity, such as a glove box or a room with dehumidification. Avoid prolonged exposure to ambient air.

-

Packaging: Use of packaging materials with a low moisture vapor transmission rate is recommended. The inclusion of a desiccant within the secondary packaging can provide additional protection.

Conclusion

3-(Chloromethyl)pyridine hydrochloride is a hygroscopic compound, a property that necessitates careful consideration during its lifecycle in research and development. While specific quantitative data is sparse in public literature, the experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of its moisture-sorption behavior. By quantifying its hygroscopicity using methods like Dynamic Vapor Sorption, scientists and developers can make informed decisions regarding storage conditions, formulation strategies, and manufacturing processes, ultimately ensuring the quality and stability of the final products derived from this important chemical intermediate.

References

- 1. 3-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | CID 23394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Picolyl chloride hydrochloride | 6959-48-4 [chemicalbook.com]

- 3. Hygroscopicity Evaluation - CD Formulation [formulationbio.com]

- 4. pharmainfo.in [pharmainfo.in]

- 6. asiapharmaceutics.info [asiapharmaceutics.info]

- 7. researchgate.net [researchgate.net]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Key Reactive Groups in 3-(Chloromethyl)pyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the key reactive groups in 3-(Chloromethyl)pyridine hydrochloride, a versatile building block in medicinal chemistry and materials science. The document elucidates the reactivity of the chloromethyl group and the pyridinium ring, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations. A thorough understanding of these reactive centers is crucial for the strategic design and synthesis of novel chemical entities.

Introduction

3-(Chloromethyl)pyridine hydrochloride is a bifunctional molecule of significant interest in organic synthesis. Its structure comprises a pyridine ring, which exists in its protonated pyridinium form, and a reactive chloromethyl substituent at the 3-position. This unique combination of a good leaving group on a benzylic-like carbon and a heterocyclic aromatic ring dictates its chemical behavior and renders it a valuable precursor for a wide array of molecular architectures. This guide will delve into the distinct reactivity of these two key functional groups.

Chemical Structure and Properties

3-(Chloromethyl)pyridine hydrochloride is a white to pale yellow crystalline solid. The presence of the hydrochloride salt ensures its stability and enhances its solubility in polar solvents.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₇Cl₂N | --INVALID-LINK-- |

| Molecular Weight | 164.03 g/mol | --INVALID-LINK-- |

| Melting Point | 137-143 °C | Sigma-Aldrich |

| CAS Number | 6959-48-4 | --INVALID-LINK-- |

The Chloromethyl Group: A Hub of Nucleophilic Substitution

The primary site of reactivity in 3-(chloromethyl)pyridine hydrochloride is the chloromethyl group. The carbon atom of this group is electrophilic and susceptible to attack by a wide range of nucleophiles in a bimolecular nucleophilic substitution (SN2) reaction.

The SN2 Reaction Mechanism

The reaction proceeds via a concerted, single-step mechanism where the nucleophile attacks the carbon atom from the side opposite to the chlorine atom (backside attack). This leads to the simultaneous formation of a new bond with the nucleophile and the breaking of the carbon-chlorine bond.

Methodological & Application

Application Notes and Protocols for the Use of 3-(Chloromethyl)pyridine Hydrochloride in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chloromethyl)pyridine hydrochloride is a key building block in synthetic organic chemistry, widely employed as a versatile reagent for the introduction of the 3-pyridinylmethyl group in the synthesis of various active pharmaceutical ingredients (APIs). Its utility stems from the reactive chloromethyl group, which readily participates in nucleophilic substitution reactions, particularly N-alkylation, with a diverse range of substrates. This document provides detailed application notes and experimental protocols for the use of 3-(chloromethyl)pyridine hydrochloride and its derivatives in the synthesis of notable pharmaceutical compounds.

Key Applications in Pharmaceutical Synthesis

The primary application of 3-(chloromethyl)pyridine hydrochloride in pharmaceutical synthesis is as an alkylating agent. The pyridinylmethyl moiety it introduces is a common structural motif in a variety of drugs, contributing to their biological activity.

Synthesis of Antihistamines: The Case of Rupatadine

Rupatadine is a second-generation antihistamine and platelet-activating factor (PAF) antagonist. Its synthesis involves the N-alkylation of desloratadine with a derivative of 3-(chloromethyl)pyridine.

Reaction Scheme:

A derivative, 3-chloromethyl-5-methylpyridine hydrochloride, is reacted with desloratadine in a biphasic system, facilitated by a phase transfer catalyst.

Experimental Protocol: Synthesis of Rupatadine

This protocol details the N-alkylation of desloratadine with 3-chloromethyl-5-methylpyridine hydrochloride.[1][2][3]

Materials:

-

Desloratadine

-

3-Chloromethyl-5-methylpyridine hydrochloride

-

Toluene

-

Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst

-

Water

-

Dilute Hydrochloric Acid

Procedure:

-

In a reaction vessel, dissolve desloratadine and 3-chloromethyl-5-methylpyridine hydrochloride in toluene.

-

Add an aqueous solution of a base (e.g., potassium carbonate or sodium hydroxide) and the phase transfer catalyst (e.g., tetrabutylammonium bromide).

-

The reaction mixture is stirred vigorously at an elevated temperature (e.g., reflux) for a specified duration.[4]

-

Upon completion, the organic layer is separated, washed with dilute acid and water, and then concentrated to yield crude Rupatadine.[4]

-

The crude product can be further purified by recrystallization.

Quantitative Data for Rupatadine Synthesis

| Parameter | Value | Reference |

| Molar Ratio (Desloratadine : 3-chloromethyl-5-methylpyridine HCl) | 1 : 1.2 | [4] |

| Solvent | Toluene and Water | [1] |

| Catalyst | Tetrabutylammonium bromide (TBAB) | [2] |

| Base | Potassium Carbonate or Sodium Hydroxide | [2][5] |

| Reaction Temperature | 70°C to Reflux | [2][4] |

| Reaction Time | 3 - 8 hours | [2][4] |

| Yield | ~50-85% | [3][4] |

Experimental Workflow for Rupatadine Synthesis

Caption: Workflow for the synthesis of Rupatadine.

Synthesis of Proton Pump Inhibitors: The Case of Tenatoprazole

Tenatoprazole is a proton pump inhibitor used to treat acid-related disorders. Its synthesis involves the coupling of a mercapto-imidazo[4,5-b]pyridine derivative with a substituted 2-(chloromethyl)pyridine hydrochloride.

Reaction Scheme:

The synthesis involves the condensation of 2-mercapto-5-methoxyimidazo[4,5-b]pyridine with 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.

Experimental Protocol: Synthesis of Tenatoprazole Intermediate

This protocol describes the condensation reaction to form the sulfide intermediate of Tenatoprazole.[6]

Materials:

-

2-mercapto-5-methoxyimidazo[4,5-b]pyridine

-

2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride

-

Sodium hydroxide or Lithium Hydroxide Monohydrate

-

Water

-

Ethanol

Procedure:

-

In a reaction flask, dissolve 2-mercapto-5-methoxyimidazo[4,5-b]pyridine and an inorganic base (e.g., sodium hydroxide) in water.

-

To this solution, add a solution of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride in water dropwise at a controlled temperature (e.g., 25-30°C).

-

Stir the reaction mixture for a few hours at the same temperature.

-

After the reaction is complete, the product precipitates and is collected by filtration.

-

The precipitate is washed with water and ethanol and then dried to yield the Tenatoprazole sulfide intermediate.

Quantitative Data for Tenatoprazole Intermediate Synthesis

| Parameter | Value | Reference |

| Reactant 1 | 2-mercapto-5-methoxyimidazo[4,5-b]pyridine | [6] |

| Reactant 2 | 2-chloromethyl-3,5-dimethyl-4-methoxypyridine HCl | [6] |

| Solvent | Water | [6] |

| Base | Sodium Hydroxide or Lithium Hydroxide Monohydrate | [6] |

| Reaction Temperature | 25 - 30°C | [6] |

| Reaction Time | 2 - 3 hours | [6] |

| Yield of Sulfide Intermediate | High | [6] |

Experimental Workflow for Tenatoprazole Intermediate Synthesis

Caption: Workflow for Tenatoprazole intermediate synthesis.

Synthesis of Kinase Inhibitors: Precursors for PLK4 Inhibitors

Polo-like kinase 4 (PLK4) is a crucial regulator of centriole duplication, and its overexpression is linked to tumorigenesis.[7] Consequently, PLK4 has emerged as a significant target for cancer therapy. Many PLK4 inhibitors feature a nitrogen-containing heterocyclic core, such as indazole, which can be N-alkylated with reagents like 3-(chloromethyl)pyridine hydrochloride to introduce the pyridinylmethyl group, a common fragment in kinase inhibitors.

Representative Protocol: N-Alkylation of Indazole

This protocol provides a general method for the N-alkylation of an indazole core with 3-(chloromethyl)pyridine hydrochloride, representing a key step in the synthesis of potential PLK4 inhibitors.[8][9]

Materials:

-

Indazole

-

3-(Chloromethyl)pyridine hydrochloride

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Alkyl bromide (for comparison, as used in the reference)

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous THF, add a solution of indazole in THF at room temperature.

-

Stir the mixture for a period to allow for deprotonation.

-

Add 3-(chloromethyl)pyridine hydrochloride to the reaction mixture.

-

The reaction is stirred at room temperature or gently heated until completion, monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched, and the product is extracted and purified.

Quantitative Data for a Representative N-Alkylation

| Parameter | Value | Reference |

| Substrate | Indazole | [8] |

| Alkylating Agent | 3-(Chloromethyl)pyridine hydrochloride | |

| Base | Sodium Hydride (NaH) | [8] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [8] |

| Temperature | Room Temperature to 50°C | [10] |

| Regioselectivity | Predominantly N-1 alkylation is often observed with NaH in THF | [8][9] |

PLK4 Signaling Pathway in Cancer

PLK4 plays a central role in centriole duplication. Its dysregulation leads to an abnormal number of centrosomes, which contributes to genomic instability, a hallmark of cancer.[11][12] Inhibition of PLK4 can disrupt the cell cycle and induce apoptosis in cancer cells.

Caption: Simplified PLK4 signaling pathway in cancer.

Conclusion

3-(Chloromethyl)pyridine hydrochloride and its derivatives are indispensable reagents in the synthesis of a wide array of pharmaceuticals. The protocols and data presented herein for the synthesis of Rupatadine, a Tenatoprazole intermediate, and a precursor for PLK4 inhibitors highlight the versatility of this building block in N-alkylation reactions. A thorough understanding of the reaction conditions and pathways is crucial for the efficient and scalable production of these and other vital medicines.

References

- 1. EP2824103B1 - An improved process for the preparation of Rupatadine Fumarate - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. Process For The Synthesis Of Rupatadine [quickcompany.in]

- 4. CN103804357A - Rupatadine fumarate compound as well as synthesis method and pharmaceutical composition thereof - Google Patents [patents.google.com]

- 5. WO2006114676A2 - A process for the preparation of rupatadine - Google Patents [patents.google.com]

- 6. CN102304127A - Novel method for preparing tenatoprazole - Google Patents [patents.google.com]

- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.ucc.ie [research.ucc.ie]

- 10. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for N-Alkylation Reactions Using 3-(Chloromethyl)pyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chloromethyl)pyridine hydrochloride is a versatile reagent for the introduction of a pyridin-3-ylmethyl group onto a variety of nitrogen-containing nucleophiles. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in a range of biologically active compounds. This document provides detailed application notes and experimental protocols for performing N-alkylation reactions using 3-(chloromethyl)pyridine hydrochloride, with a focus on reaction conditions, substrate scope, and purification techniques.

Reaction Principle

The N-alkylation reaction with 3-(chloromethyl)pyridine hydrochloride proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the substrate (e.g., an amine, amide, or a nitrogen-containing heterocycle) acts as a nucleophile, attacking the electrophilic methylene carbon of the 3-(chloromethyl)pyridine and displacing the chloride leaving group. The reaction is typically carried out in the presence of a base to deprotonate the nitrogen nucleophile, thereby increasing its nucleophilicity. The hydrochloride salt of the reagent necessitates the use of at least two equivalents of base: one to neutralize the hydrochloride and a second to deprotonate the nucleophile.

Key Experimental Considerations

Substrate Scope: This reagent is effective for the N-alkylation of a wide range of nitrogen nucleophiles, including:

-

N-Heterocycles: Pyrazoles, indoles, imidazoles, and carbazoles.

-

Sulfonamides: Primary and secondary sulfonamides.

-

Amines: Primary and secondary aliphatic and aromatic amines (anilines).

Choice of Base: The selection of an appropriate base is crucial for the success of the reaction. Common bases include:

-

Inorganic Carbonates: Potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) are mild bases suitable for many substrates.

-

Hydrides: Sodium hydride (NaH) is a strong, non-nucleophilic base often used for less reactive nucleophiles.

-

Hydroxides: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used in some cases, particularly in biphasic systems with a phase-transfer catalyst.

Solvent Selection: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Common solvents include:

-

Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), acetonitrile (MeCN), and acetone are frequently used as they effectively dissolve a wide range of reactants and facilitate SN2 reactions.

-

Ethers: Tetrahydrofuran (THF) is a good choice, especially when using strong bases like NaH.

Temperature Control: Most reactions can be conducted at room temperature to moderately elevated temperatures (40-80 °C). For less reactive substrates, heating may be necessary to achieve a reasonable reaction rate.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the N-alkylation of various nitrogen nucleophiles with 3-(chloromethyl)pyridine hydrochloride.

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pyrazole | NaH | THF | Room Temp | 16 | 88 | [1] |

| Indole | NaH | DMF | Not Specified | Not Specified | 98 | |

| Benzenesulfonamide | K2CO3 | DMF | 80 | 6 | 93 | |

| Aniline | Triethylamine | Toluene | 120 | 16 | 71-99 | [1] |

| 3,5-Dimethylpyrazole | K2CO3 | Acetonitrile | Reflux | 5 | 82 | |

| 2-Aminopyridine | Na2CO3 | Not Specified | Not Specified | Not Specified | 93.3 | [2] |

Experimental Protocols

General Procedure for N-Alkylation using Potassium Carbonate

This protocol is suitable for the N-alkylation of moderately acidic N-H compounds such as indoles, pyrazoles, and sulfonamides.

Materials:

-

Nitrogen-containing substrate (1.0 eq)

-

3-(Chloromethyl)pyridine hydrochloride (1.1 - 1.2 eq)

-

Anhydrous Potassium Carbonate (K2CO3) (2.5 - 3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a dry round-bottom flask, add the nitrogen-containing substrate (1.0 eq) and anhydrous potassium carbonate (2.5 - 3.0 eq).

-

Add anhydrous DMF (5-10 mL per mmol of substrate) to the flask.

-

Stir the suspension at room temperature for 30 minutes.

-

Add 3-(chloromethyl)pyridine hydrochloride (1.1 - 1.2 eq) portion-wise to the stirred suspension.

-